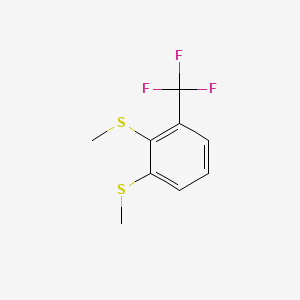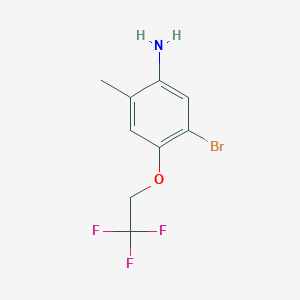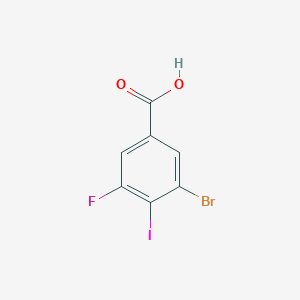
3-Bromo-5-fluoro-4-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-fluoro-4-iodobenzoic acid is a halogen-substituted benzoic acid derivative This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-iodobenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a benzoic acid derivative. For instance, starting with a benzoic acid, selective bromination, fluorination, and iodination can be carried out under controlled conditions to introduce the respective halogens at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of such compounds often involves large-scale halogenation reactions using appropriate halogenating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity. The use of catalysts and specific reaction vessels can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-fluoro-4-iodobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Coupling Reactions: Palladium or nickel catalysts are often used in the presence of bases like potassium carbonate.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
3-Bromo-5-fluoro-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-fluoro-4-iodobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through its halogen atoms. These interactions can modulate the activity of the target, leading to therapeutic effects. The exact molecular targets and pathways involved vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-iodobenzoic acid
- 3-Fluoro-4-iodobenzoic acid
- 5-Bromo-4-iodobenzoic acid
Uniqueness
3-Bromo-5-fluoro-4-iodobenzoic acid is unique due to the specific combination of bromine, fluorine, and iodine atoms on the benzoic acid core. This unique halogenation pattern imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of fluorine can enhance the compound’s stability and lipophilicity, while the iodine atom can facilitate certain types of coupling reactions.
Propriétés
Formule moléculaire |
C7H3BrFIO2 |
|---|---|
Poids moléculaire |
344.90 g/mol |
Nom IUPAC |
3-bromo-5-fluoro-4-iodobenzoic acid |
InChI |
InChI=1S/C7H3BrFIO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) |
Clé InChI |
ODLWJGUOWWEAED-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)I)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[h]pentaphene](/img/structure/B14763217.png)

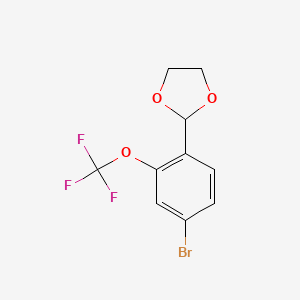

![(1S,3aR,6aS)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14763244.png)
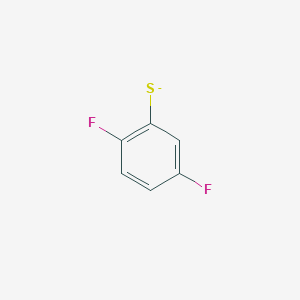
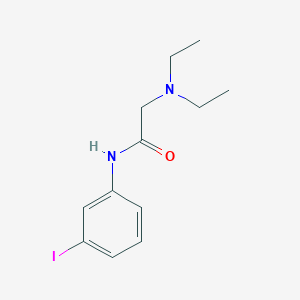
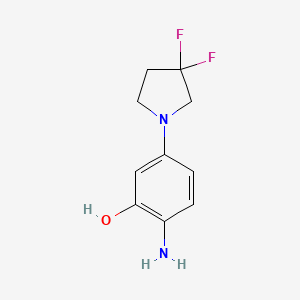
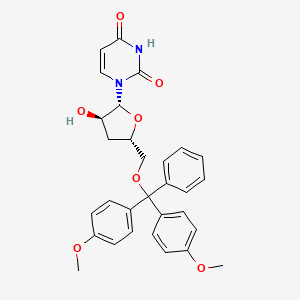
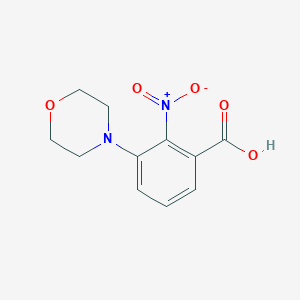
![1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol](/img/structure/B14763290.png)
